molecular formula C13H20O2 B1637372 (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate CAS No. 2226-03-1

(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate

Cat. No.: B1637372
CAS No.: 2226-03-1
M. Wt: 208.30 g/mol
InChI Key: DVZKEXVVDIXSMK-SDQBBNPISA-N
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Description

(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The bicyclic framework provides rigidity and stability, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate typically involves the reaction of 2,3-dimethylenebicyclo[2.2.1]hept-5-ene with acetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to convert the compound into a reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could produce an alcohol derivative.

Scientific Research Applications

(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate stands out due to its specific functional groups and the stability provided by its bicyclic structure. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

2226-03-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate

InChI

InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6-

InChI Key

DVZKEXVVDIXSMK-SDQBBNPISA-N

SMILES

CC(=O)OCC=C1C2CCC(C2)C1(C)C

Isomeric SMILES

CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C

Canonical SMILES

CC(=O)OCC=C1C2CCC(C2)C1(C)C

Key on ui other cas no.

2226-03-1
58437-69-7

Pictograms

Irritant

Origin of Product

United States

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